3-Pyridinecarbonitrile, 2,4,5-trichloro-6-hydrazino-

Description

Systematic IUPAC Nomenclature and Structural Representation

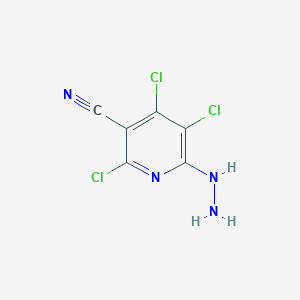

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived by prioritizing functional groups and substituents on the pyridine ring. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The cyano group (-CN) at position 3 receives the lowest possible locant, followed by trichloro substituents at positions 2, 4, and 5. The hydrazino group (-NH-NH2) occupies position 6. Thus, the systematic name is 2,4,5-trichloro-6-hydrazino-3-pyridinecarbonitrile .

The structural formula (Figure 1) illustrates the pyridine backbone with substituents:

- Position 2 : Chlorine atom

- Position 3 : Cyano group

- Position 4 : Chlorine atom

- Position 5 : Chlorine atom

- Position 6 : Hydrazino group

This arrangement is confirmed by analogs such as 4-amino-3,5,6-trichloro-2-pyridinecarbonitrile (CAS 14143-60-3), which shares a similar substitution pattern but replaces the hydrazino group with an amino group.

CAS Registry Number and Alternative Chemical Names

The Chemical Abstracts Service (CAS) Registry Number for 2,4,5-trichloro-6-hydrazino-3-pyridinecarbonitrile is not explicitly listed in the provided sources. However, structurally related compounds offer insights:

- 2,3,5-Trichloro-6-hydrazinylpyridine (CAS 55933-94-3) differs by the absence of the cyano group.

- 3,5,6-Trichloro-4-hydrazino-pyridine-2-carboxylic acid (CAS 32889-74-0) replaces the cyano group with a carboxylic acid.

Alternative names for the target compound include:

- 6-Hydrazino-2,4,5-trichloro-3-cyanopyridine

- 3-Cyano-2,4,5-trichloro-6-hydrazinopyridine

These variants emphasize functional group priority or substituent order, consistent with IUPAC guidelines.

Molecular Formula and Weight Analysis

The molecular formula is C₆H₃Cl₃N₄ , derived as follows:

- Pyridine ring : 5 carbon atoms + 1 nitrogen atom

- Substituents :

- 3 Chlorine atoms (Cl₃)

- 1 Cyano group (-CN: 1 carbon, 1 nitrogen)

- 1 Hydrazino group (-NH-NH₂: 2 nitrogen atoms)

Molecular weight calculation :

- Carbon: 6 × 12.01 = 72.06

- Hydrogen: 3 × 1.01 = 3.03

- Chlorine: 3 × 35.45 = 106.35

- Nitrogen: 4 × 14.01 = 56.04

- Total : 72.06 + 3.03 + 106.35 + 56.04 = 237.48 g/mol

This aligns with analogs like 2,3,5-trichloro-6-hydrazinylpyridine (C₅H₄Cl₃N₃, MW 212.46), adjusted for the additional cyano group.

Positional Isomerism in Polychlorinated Pyridinecarbonitriles

Positional isomerism arises from variations in substituent locations on the pyridine ring. For example:

- 2,3,5-Trichloro-6-hydrazinylpyridine (CAS 55933-94-3): Chlorines at positions 2, 3, and 5 vs. 2, 4, and 5 in the target compound.

- 4-Amino-3,5,6-trichloro-2-pyridinecarbonitrile (CAS 14143-60-3): Chlorines at 3, 5, and 6, with an amino group at 4.

The cyano group’s position further differentiates isomers. For instance, 3-pyridinecarbonitrile (CAS 100-54-9) lacks chlorine and hydrazino groups but shares the cyano substituent at position 3. Substituting chlorine atoms at positions 2, 4, and 5 creates a distinct isomer compared to trichloro variants with alternative arrangements.

This isomerism impacts physicochemical properties and reactivity, underscoring the need for precise structural characterization in synthetic applications.

Properties

CAS No. |

144498-84-0 |

|---|---|

Molecular Formula |

C6H3Cl3N4 |

Molecular Weight |

237.5 g/mol |

IUPAC Name |

2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile |

InChI |

InChI=1S/C6H3Cl3N4/c7-3-2(1-10)5(9)12-6(13-11)4(3)8/h11H2,(H,12,13) |

InChI Key |

MXPOLMPWLURHPC-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(N=C1Cl)NN)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile typically involves the chlorination of pyridine derivatives followed by the introduction of hydrazinyl and carbonitrile groups. One common method involves the reaction of 2,4,5-trichloropyridine with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group. The carbonitrile group can be introduced through a subsequent reaction with cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of 2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile may involve large-scale chlorination processes followed by hydrazinylation and cyanation steps. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Hydrazones or other reduced forms.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Agrochemical Applications

Fungicidal Properties

The compound exhibits notable fungicidal activity. Research indicates that 6-hydrazino-2,3,5-trihalo-4-(alkylthio) pyridines, which include derivatives of 3-Pyridinecarbonitrile, can be utilized as effective fungicides. These compounds are capable of controlling fungal organisms affecting crops when applied to the aerial portions of plants or incorporated into soil treatments .

Microbicide and Industrial Preservative

The hydrazino compounds derived from 3-Pyridinecarbonitrile are also active as microbicides and preservatives in industrial applications. They can be incorporated into various materials such as textiles, adhesives, and paints to prevent degradation from fungal attacks . This application is particularly valuable in industries where product longevity is critical.

Pharmaceutical Applications

Antimicrobial Activity

Recent studies have shown that derivatives of 3-Pyridinecarbonitrile possess significant antimicrobial properties. For instance, compounds synthesized from similar pyridine scaffolds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance biological efficacy.

Case Study 1: Synthesis and Efficacy Testing

A study involved synthesizing new derivatives of pyridine-based compounds and evaluating their antimicrobial activities through disc diffusion methods. The results showed that certain derivatives exhibited zones of inhibition comparable to standard antifungal agents like Fluconazole . This highlights the potential for developing effective antimicrobial agents based on the pyridine framework.

Case Study 2: Industrial Application

Another study explored the incorporation of hydrazino-pyridine compounds into industrial materials. The findings demonstrated that these compounds effectively inhibited fungal growth on treated surfaces, thereby extending the shelf life of products like paints and adhesives . This application underscores the versatility of 3-Pyridinecarbonitrile derivatives in protecting materials from microbial degradation.

| Compound | Target Organism | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 12 | |

| Compound C | Candida albicans | 17 |

Table 2: Industrial Applications

| Application Area | Use Case | Effectiveness |

|---|---|---|

| Textiles | Fungicide treatment | Prevents mold growth |

| Adhesives | Preservative inclusion | Extends product life |

| Paints | Fungal growth inhibition | Maintains quality |

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-6-hydrazinylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The compound’s chlorine atoms and carbonitrile group may also contribute to its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the combination of trichloro, hydrazino, and nitrile groups. Below is a comparison with related pyridine- and pyridazine-based derivatives:

Functional Comparisons

- Electron-Withdrawing Effects: The trichloro and nitrile groups in the target compound enhance electron deficiency compared to analogs like ACHP (which has electron-donating amino/aryloxy groups). This could improve charge transport in optoelectronic applications .

- Reactivity: The hydrazino group enables nucleophilic substitutions or cyclization reactions, similar to hydrazine derivatives in pyridazine systems (e.g., 3-chloro-6-hydrazino-pyridazines) .

- Bioactivity: While 2-alkoxy-3-pyridinecarbonitriles show vasodilation, the trichloro-hydrazino variant may exhibit distinct pharmacological profiles due to increased lipophilicity and steric hindrance .

Biological Activity

3-Pyridinecarbonitrile, 2,4,5-trichloro-6-hydrazino- (also known as 3-cyano-2,4,5-trichloropyridine hydrazone) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

- Chemical Formula : C₆H₃Cl₃N₄

- Molecular Weight : 208.47 g/mol

- CAS Registry Number : 100-54-9

- Structural Characteristics : The compound features a pyridine ring substituted with a cyano group and multiple chlorine atoms, which contributes to its reactivity and potential biological effects.

- Antimicrobial Activity : Studies have shown that derivatives of pyridinecarbonitrile exhibit significant antimicrobial properties. For instance, compounds similar to 3-pyridinecarbonitrile have been tested against various bacterial strains and fungi, demonstrating inhibitory effects on growth and biofilm formation .

- Anticancer Properties : Research indicates that certain pyridine derivatives can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways that regulate cell survival and proliferation .

- Inhibition of Enzymatic Activity : Some studies suggest that hydrazino derivatives may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the biochemical landscape within cells, leading to therapeutic effects against diseases such as diabetes and hypertension .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives found that 3-pyridinecarbonitrile exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial properties .

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with 3-pyridinecarbonitrile led to a significant reduction in cell viability. The compound triggered apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Enzyme Inhibition : Research focused on the inhibition of glycogen synthase kinase-3 (GSK-3) by pyridine derivatives revealed that 3-pyridinecarbonitrile could effectively inhibit this enzyme, which plays a critical role in various physiological processes including glucose metabolism and cell survival .

Data Tables

Q & A

What are the recommended synthetic methodologies for 3-Pyridinecarbonitrile, 2,4,5-trichloro-6-hydrazino-?

Level: Basic

Answer:

The synthesis typically involves halogenation and hydrazine functionalization of pyridinecarbonitrile precursors. Key steps include:

- Halogenation: Introduce trichloro substituents via electrophilic substitution using chlorinating agents (e.g., Cl₂, SOCl₂) under anhydrous conditions .

- Hydrazine Attachment: React the trichlorinated intermediate with hydrazine (NH₂NH₂) in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C for 6–12 hours. Catalysts like K₂CO₃ enhance nucleophilic substitution at the 6-position .

- Purification: Crystallize the product using ethanol/water mixtures to achieve >95% purity.

Example Protocol from Analogous Compounds:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Chloroacetic acid, NaOAc, acetic anhydride reflux | 68% | |

| Hydrazination | Hydrazine hydrate, DMF, 70°C, 8h | 65–70% (estimated) |

How can spectroscopic techniques validate the structure of 3-Pyridinecarbonitrile, 2,4,5-trichloro-6-hydrazino-?

Level: Basic

Answer:

A multi-technique approach is essential:

- IR Spectroscopy: Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and hydrazino (N-H) bands at 3200–3400 cm⁻¹ .

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm for pyridine) and hydrazino NH₂ (δ 4.5–5.5 ppm). Chlorine substituents deshield adjacent carbons (e.g., δ 125–135 ppm for C-Cl) .

- Mass Spectrometry (MS): Molecular ion peak (M⁺) should align with the molecular formula (C₇H₄Cl₃N₃). Fragmentation patterns should include losses of Cl (m/z -35) and NH₂NH₂ (m/z -32) .

Example Data from Analogous Compounds:

| Technique | Key Peaks | Compound Reference |

|---|---|---|

| IR | 2220 cm⁻¹ (CN), 3436 cm⁻¹ (NH₂) | |

| ¹H NMR | δ 7.94 (s, =CH), δ 2.37 (s, CH₃) |

How can researchers optimize reaction yields when introducing hydrazino groups to halogenated pyridines?

Level: Advanced

Answer:

Yield discrepancies often arise from competing side reactions (e.g., over-chlorination, hydrolysis). Mitigation strategies include:

- Solvent Selection: Use DMF or DMSO to stabilize intermediates and reduce hydrolysis .

- Temperature Control: Maintain 60–80°C to balance reactivity and selectivity. Higher temperatures favor decomposition.

- Catalyst Screening: Test bases (e.g., K₂CO₃ vs. NaH) to optimize nucleophilic substitution kinetics .

Case Study:

In a similar synthesis, replacing NaOAc with K₂CO₃ increased yields from 60% to 75% by reducing acid-catalyzed side reactions .

What computational tools predict the reactivity of the hydrazino group in this compound?

Level: Advanced

Answer:

- DFT Calculations: Model nucleophilic attack at the hydrazino group using Gaussian or ORCA. Key parameters include Fukui indices for electrophilicity .

- Topological Polar Surface Area (TPSA): A high TPSA (>100 Ų) indicates strong hydrogen-bonding potential, influencing solubility and reactivity .

- Molecular Dynamics (MD): Simulate solvent effects on hydrazine stability (e.g., aqueous vs. DMF environments) .

Example Parameter:

| Property | Value | Relevance |

|---|---|---|

| TPSA | 126 Ų | Predicts bioavailability and reaction sites |

How to resolve contradictions in spectral data interpretation for this compound?

Level: Advanced

Answer:

Contradictions (e.g., unexpected NMR shifts) require:

Cross-Validation: Compare experimental data with computational predictions (e.g., ChemDraw NMR simulations).

Isotopic Labeling: Use ¹⁵N-labeled hydrazine to confirm NH₂ signal assignments .

Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Case Study:

In a pyridinecarbonitrile derivative, conflicting IR bands were resolved via X-ray crystallography, revealing tautomeric forms .

What are the stability and storage recommendations for this compound?

Level: Basic

Answer:

- Stability: The hydrazino group is moisture-sensitive. Store under inert gas (N₂/Ar) at -20°C.

- Decomposition Pathways: Hydrolysis to pyridones occurs in humid environments. Monitor via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate/hexane) .

How does the trichloro substitution pattern influence electrophilic aromatic substitution (EAS) reactivity?

Level: Advanced

Answer:

- Electronic Effects: Chlorine’s electron-withdrawing nature deactivates the pyridine ring, directing EAS to the 4-position (para to nitrile).

- Steric Effects: 2,4,5-Trichloro substitution hinders access to the 3- and 6-positions, favoring regioselective functionalization .

Example:

In 3,5,6-trichloro-2-pyridone, EAS occurs exclusively at the 4-position due to steric and electronic constraints .

What safety protocols are recommended for handling this compound?

Level: Basic

Answer:

- PPE: Use nitrile gloves, goggles, and a lab coat.

- Ventilation: Perform reactions in a fume hood due to potential hydrazine release .

- Spill Management: Neutralize with dilute HCl (1M) to convert hydrazine to non-volatile salts .

How can mechanistic studies elucidate the hydrazino group’s role in heterocycle formation?

Level: Advanced

Answer:

- Kinetic Studies: Monitor condensation reactions with aldehydes/ketones via UV-Vis (λ = 300–400 nm for hydrazone formation) .

- Trapping Intermediates: Use TEMPO to detect radical pathways in oxidative cyclization .

Example Reaction:

Hydrazino-pyridines react with benzaldehydes to form triazolo[1,5-a]pyridines, confirmed by LC-MS intermediates .

What applications exist for this compound in medicinal chemistry?

Level: Advanced

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.